5-hydroxyfuran-2-carboxylic Acid
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Overview
Description
5-hydroxyfuran-2-carboxylic acid is a hydroxy monocarboxylic acid that is furan substituted by a hydroxy group at position 5 and a carboxy group at position 2 respectively. It has a role as a Saccharomyces cerevisiae metabolite. It is a member of furans and a hydroxy monocarboxylic acid.
5-Hydroxy-2-furoic acid belongs to the class of organic compounds known as furoic acids. These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. 5-Hydroxy-2-furoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy-2-furoic acid exists in all eukaryotes, ranging from yeast to humans.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis Methods : 5-Hydroxyfuran-2(5H)-one derivatives are synthesized from transformations of 2-oxocarboxylic acids, formylation or carboxylation of aromatic compounds, and modifications of furan derivatives (Fedoseev & Belikov, 2018).
Biosynthesis and Biocatalysis
- Biomass Conversion : Recombinant Escherichia coli strains have been developed to convert furfural into furan-based carboxylic acids, highlighting the potential industrial applications of these acids (Wang, Gong, & He, 2020).
Industrial and Pharmaceutical Applications
- Bio-based Building Blocks : Furan carboxylic acids, derived from 5-hydroxymethylfurfural, are promising in pharmaceutical and polymer industries, with controlled synthesis methods developed using enzyme cascades (Jia, Zong, Zheng, & Li, 2019).
- Antibacterial Activity : Certain furan derivatives, including those related to 5-hydroxyfuran-2-carboxylic acid, have shown potent antibacterial activity, particularly against Staphylococcus aureus (Ma et al., 2016).
Chemical Production and Transformation
- Production from Hexoses : Transforming carbohydrates like glucose or fructose into derivatives like 5-Hydroxymethylfurfural, a precursor of furan carboxylic acids, has been studied, showing the potential of such compounds in clean production methods (Souza, Yu, Rataboul, & Essayem, 2012).
Bioconversion
- Biocatalytic Transformation : Whole-cell biotransformation methods have been developed for converting biomass-derived compounds into this compound derivatives, emphasizing the importance of these compounds as building blocks for antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Catalyst Development
- Catalytic Processes : Studies have shown the use of gold nanoparticle catalysts in the conversion of biomass into furan derivatives, demonstrating the high efficiency and potential for sustainable production (Casanova, Iborra, & Corma, 2009).
Properties
Molecular Formula |
C5H4O4 |
---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
5-hydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8) |
InChI Key |
JVUTYZQGCHCOPB-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)O)C(=O)O |
Canonical SMILES |
C1=C(OC(=C1)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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